molecular formula C₈H₁₃NO B1141947 endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol CAS No. 20513-09-1

endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol

Cat. No. B1141947
CAS RN: 20513-09-1
M. Wt: 139.19
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol is a chemical compound with the molecular formula C9H14O . It is part of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many researchers . A recent study published in the New Journal of Chemistry in 2021 provides a method for the construction of 8-Azabicyclo[3.2.1]octanes .


Molecular Structure Analysis

The molecular structure of endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol can be represented by the InChI string: InChI=1S/C9H14O/c1-6-7-2-3-8(6)5-9(10)4-7/h2-3,6-10H,4-5H2,1H3 . The compound has a molecular weight of 138.21 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol include a molecular weight of 138.21 g/mol, a XLogP3-AA of 1.6, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 1 . The compound has a topological polar surface area of 20.2 Ų and a complexity of 146 .

Scientific Research Applications

Core Structure for Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol, is also the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Stereoselective Synthesis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This is because most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Pharmacological Analyses

Pharmacological analyses of endo-6-methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl-2,3-dihydro-2-oxo-1 H- benzimidazole-1-carboxylate hydrochloride (DAU 6285) at the 5-hydroxytryptamine4 receptor in the tunica muscularis mucosae of rat esophagus and ileum of guinea pig .

Thermodynamic Property Data

The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics . This includes endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol .

Chemical Structure and Properties

The chemical structure and properties of endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol are well documented . This includes its molecular weight, IUPAC Standard InChI, InChIKey, and CAS Registry Number .

properties

IUPAC Name

(1R,5S)-8-methylbicyclo[3.2.1]oct-6-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-6-7-2-3-8(6)5-9(10)4-7/h2-3,6-10H,4-5H2,1H3/t6?,7-,8+,9?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENSJAVOGKRVAA-VGKQMMLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(CC1C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@@H]2CC(C[C@H]1C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol

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